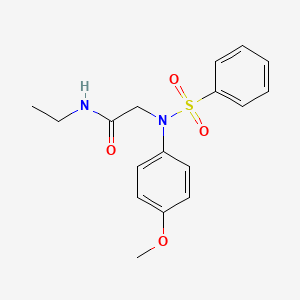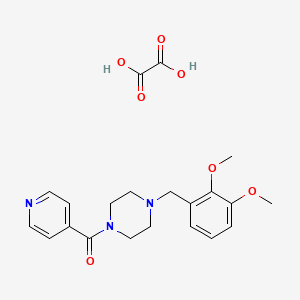![molecular formula C14H13ClN2OS B5100264 N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea, commonly known as CMU, is a synthetic compound that belongs to the family of urea derivatives. CMU has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The exact mechanism of action of CMU is not well understood, but it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of various cellular signaling pathways. CMU has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that CMU has a variety of biochemical and physiological effects, including the modulation of ion channels, intracellular calcium signaling, and oxidative stress. CMU has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using CMU in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using CMU is its potential toxicity, which may limit its use in certain experimental models.
未来方向
There are several future directions for the study of CMU, including the development of more selective sigma-1 receptor agonists and antagonists, the investigation of its potential therapeutic effects in various diseases, and the exploration of its role in various cellular signaling pathways.
In conclusion, CMU is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMU's high affinity for the sigma-1 receptor, its potential therapeutic effects, and its biochemical and physiological effects make it a promising pharmacological tool for the study of various physiological and pathological conditions. However, its potential toxicity and limitations in certain experimental models must be taken into consideration when using CMU in lab experiments.
合成方法
CMU can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 3-methylthiophenyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using recrystallization techniques to obtain pure CMU.
科学研究应用
CMU has been widely used in scientific research for its potential as a pharmacological tool to study the role of the sigma-1 receptor in various physiological and pathological conditions. CMU has been shown to have high affinity for the sigma-1 receptor, which is involved in modulating cellular signaling pathways, ion channels, and neurotransmitter release.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-19-11-6-4-5-10(9-11)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPZIBHHIKOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)


![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)

![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)